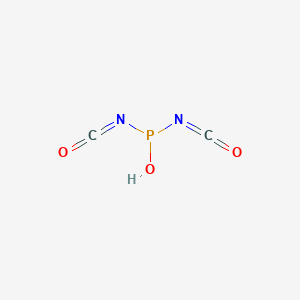
Phosphorodiisocyanatidous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodiisocyanatidous acid is a unique compound that falls under the category of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to organic groups. This compound is known for its distinctive chemical structure and reactivity, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of phosphorodiisocyanatidous acid typically involves the reaction of phosphorus trichloride with isocyanates under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
[ \text{PCl}_3 + 3 \text{R-NCO} \rightarrow \text{P(NCO)}_3 + 3 \text{HCl} ]
In this reaction, phosphorus trichloride reacts with three equivalents of an isocyanate to form this compound and hydrochloric acid as a byproduct. The reaction is usually conducted at low temperatures to ensure the stability of the product.
Analyse Chemischer Reaktionen
Phosphorodiisocyanatidous acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorodiisocyanatidic acid derivatives.
Reduction: Reduction reactions can convert it into this compound esters.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different this compound derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phosphorodiisocyanatidous acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biochemical pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphorodiisocyanatidous acid involves its ability to interact with various molecular targets. It can form stable complexes with proteins and enzymes, thereby modulating their activity. The specific pathways involved depend on the nature of the target molecules and the conditions under which the interactions occur.
Vergleich Mit ähnlichen Verbindungen
Phosphorodiisocyanatidous acid can be compared with other organophosphorus compounds such as phosphoric acid, phosphorous acid, and phosphorothioic acid. While these compounds share some similarities in their chemical structure, this compound is unique due to its ability to form stable complexes with a wide range of molecules. This property makes it particularly valuable in scientific research and industrial applications.
Similar compounds include:
- Phosphoric acid
- Phosphorous acid
- Phosphorothioic acid
Each of these compounds has its own unique properties and applications, but this compound stands out due to its versatility and reactivity.
Eigenschaften
CAS-Nummer |
25758-46-7 |
|---|---|
Molekularformel |
C2HN2O3P |
Molekulargewicht |
132.01 g/mol |
IUPAC-Name |
diisocyanatophosphinous acid |
InChI |
InChI=1S/C2HN2O3P/c5-1-3-8(7)4-2-6/h7H |
InChI-Schlüssel |
JZRXPAWYWLTPQK-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NP(N=C=O)O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


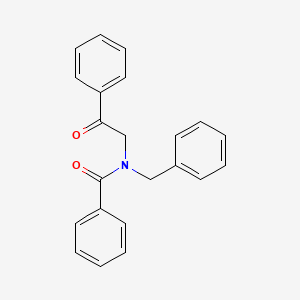
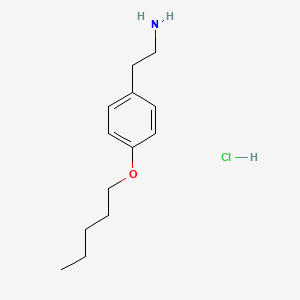
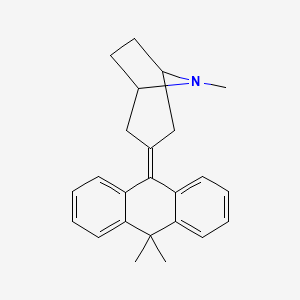
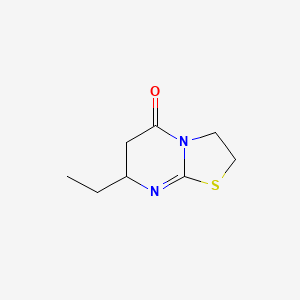
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)



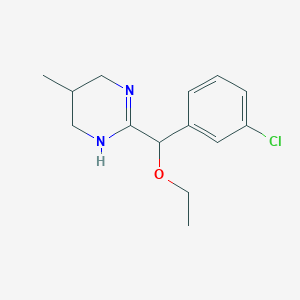

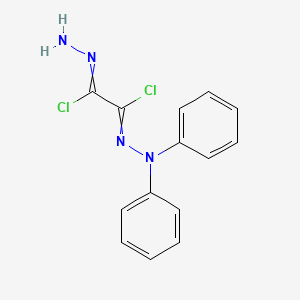
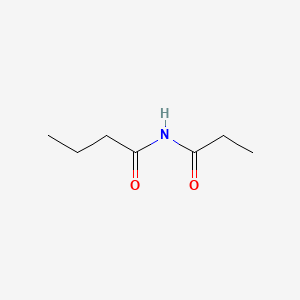

![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
